5-[2-(4-ethoxyphenyl)hydrazinylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-[(4-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione is a chemical compound known for its unique structure and potential applications in various fields. This compound belongs to the class of hydrazones and pyrimidinetriones, which are known for their diverse chemical properties and reactivity.
Preparation Methods
The synthesis of 5-[(4-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione typically involves the reaction of aniline derivatives with barbituric acid derivatives. The process begins with the conversion of aniline derivatives to aryl diazonium tetrafluoroborate in the presence of HBF4 and NaNO2. This intermediate then reacts with barbituric acid derivatives in water, followed by tautomerization to yield the desired product .
Chemical Reactions Analysis
5-[(4-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can convert it into hydrazine derivatives.
Scientific Research Applications
This compound has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as an intermediate in the preparation of other complex molecules.
Industry: It is used in the production of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 5-[(4-ethoxyphenyl)hydrazono]-2,4,6(1H,3H,5H)-pyrimidinetrione involves its interaction with specific molecular targets. It can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can disrupt various biochemical pathways, making it a potential candidate for therapeutic applications .
Comparison with Similar Compounds
Similar compounds include:
5-(2-(4-aminophenyl)hydrazono)pyrimidine-2,4,6(1H,3H,5H)-trione: This compound has similar structural features but differs in its functional groups, leading to different reactivity and applications.
2,4,6(1H,3H,5H)-Pyrimidinetrione, 5-ethyl-5-[4-(sulfooxy)phenyl]-:
Properties
Molecular Formula |
C12H12N4O4 |
---|---|
Molecular Weight |
276.25 g/mol |
IUPAC Name |
5-[(4-ethoxyphenyl)diazenyl]-6-hydroxy-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N4O4/c1-2-20-8-5-3-7(4-6-8)15-16-9-10(17)13-12(19)14-11(9)18/h3-6H,2H2,1H3,(H3,13,14,17,18,19) |
InChI Key |
KQXLQLDASNOFBL-UHFFFAOYSA-N |
Canonical SMILES |
CCOC1=CC=C(C=C1)N=NC2=C(NC(=O)NC2=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.